molecular formula C11H8Cl2N2OS B2831961 S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate CAS No. 959575-95-2

S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate

Cat. No. B2831961
CAS RN: 959575-95-2
M. Wt: 287.16
InChI Key: WEHMNNOFDFRYCP-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate, also known as S-CPMC, is a chemical compound that belongs to the pyrazole family. It is widely used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

  • Corrosion Inhibition : This compound and its derivatives have been studied for their efficiency in inhibiting corrosion. In a study, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a derivative, was found to be a very effective corrosion inhibitor, particularly in acidic media like hydrochloric acid and sulfuric acid (Lagrenée et al., 2002). Another study focused on the adsorption of similar derivatives on mild steel surfaces in hydrochloric acid, highlighting their effectiveness as corrosion inhibitors (Bentiss et al., 2007).

  • Synthesis and Biological Activities : Several studies have synthesized novel derivatives and evaluated their biological activities. For instance, compounds synthesized from this chemical were tested for anticonvulsant and muscle relaxant activities, showing promising results compared to standard drugs (Sharma et al., 2013). Additionally, the synthesis of novel 5-arylpyrazole derivatives has shown significant fungicidal activities against various pathogens (Xin & Key, 2007).

  • Pharmacological Applications : Some derivatives have been explored for their cytostatic and trichomonacide activities. For example, derivatives like 3,5-bis-(halomethyl)pyrazoles showed significant activities in vitro against HeLa cells and in biological tests against Trichomonas vaginalis, among other pathogens (Iturrino et al., 1987).

  • Inhibition Studies : Derivatives of this compound have been tested for their inhibitory effects on various enzymes and biological activities. A study on compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed notable lipase and α-glucosidase inhibition (Bekircan et al., 2015).

Future Directions

: Bailey, T., Krajewski, P., Ladunga, I., Lefebvre, C., Li, Q., Liu, T., … & Zhang, J. (2013). Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data. PLoS Computational Biology, 9(11), e1003326. Link

properties

IUPAC Name

S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-15-10(13)9(6-14-15)11(16)17-8-4-2-7(12)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHMNNOFDFRYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)SC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate

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